Bacitracin vs. Polymyxin B: Divergent Gram-Positive vs. Gram-Negative MIC Spectra
In direct comparative MIC testing, bacitracin A exhibits selective activity against Gram-positive organisms (S. aureus MIC = 2 µM), while showing no meaningful activity against Gram-negative pathogens (E. coli, P. aeruginosa, S. typhimurium MIC >128 µM). Conversely, polymyxin B demonstrates the inverse spectrum, with potent Gram-negative activity (E. coli MIC = 1 µM, P. aeruginosa MIC = 1 µM) and negligible Gram-positive activity (S. aureus MIC >128 µM) [1]. This orthogonal spectrum differentiation underpins the rationale for combination formulations (e.g., bacitracin + polymyxin B) to achieve broad-spectrum topical coverage.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC, µM) against representative Gram-positive and Gram-negative bacterial strains |
|---|---|
| Target Compound Data | S. aureus ATCC 29213: 2 µM; E. coli ATCC 25922: >128 µM; P. aeruginosa ATCC 27853: >128 µM; S. typhimurium ATCC 13311: >128 µM |
| Comparator Or Baseline | Polymyxin B: S. aureus ATCC 29213: >128 µM; E. coli ATCC 25922: 1 µM; P. aeruginosa ATCC 27853: 1 µM; S. typhimurium ATCC 13311: 2 µM |
| Quantified Difference | Bacitracin A MIC for S. aureus is ≥64-fold lower than polymyxin B; polymyxin B MIC for Gram-negative strains is ≥64-fold lower than bacitracin A |
| Conditions | Broth microdilution susceptibility testing per CLSI guidelines |
Why This Matters
This divergent spectrum quantitatively confirms that bacitracin cannot be substituted with polymyxin B for Gram-positive coverage, nor vice versa, directly informing formulation design for targeted antimicrobial breadth.
- [1] Table 3. MIC (µM) values for bacitracin A and polymyxin B against reference strains. Int J Nanomedicine. 2017;12:4691. doi:10.2147/IJN.S138192 View Source
